molecular formula C10H13BrN2O2 B14795885 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea

3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea

Cat. No.: B14795885
M. Wt: 273.13 g/mol
InChI Key: BOYGONRHTDVERA-UHFFFAOYSA-N
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Description

3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is an organic compound with a complex structure that includes a bromomethyl group attached to a phenyl ring, a methoxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 2-methylphenyl, to introduce the bromomethyl groupThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde .

Scientific Research Applications

3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This can affect various pathways, including those involved in cell division and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromomethylphenylboronic acid pinacol ester
  • 2-(3-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Uniqueness

3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-[2-(bromomethyl)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

BOYGONRHTDVERA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1CBr)OC

Origin of Product

United States

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